![molecular formula C7H14ClNO B1379754 1-Isopropylpyrrolidin-3-one hydrochloride CAS No. 1609401-23-1](/img/structure/B1379754.png)
1-Isopropylpyrrolidin-3-one hydrochloride
Overview
Description
“1-Isopropylpyrrolidin-3-one hydrochloride” is a chemical compound with the molecular formula C7H14ClNO . It is a solid substance . This compound is not intended for human or veterinary use and is used for research purposes only.
Molecular Structure Analysis
The molecular structure of “1-Isopropylpyrrolidin-3-one hydrochloride” is represented by the InChI code: 1S/C7H13NO.ClH/c1-6(2)8-4-3-7(9)5-8;/h6H,3-5H2,1-2H3;1H . This indicates that the compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Physical And Chemical Properties Analysis
“1-Isopropylpyrrolidin-3-one hydrochloride” is a solid substance . It has a molecular weight of 163.65 g/mol . The compound is stored at room temperature .
Scientific Research Applications
Drug Discovery and Development
The pyrrolidine ring, a core structure in 1-Isopropyl-3-pyrrolidinone hydrochloride , is a versatile scaffold in drug discovery . Its saturated nature and non-planarity allow for a variety of stereochemical configurations, making it an ideal candidate for creating compounds with selective biological activity. This compound can serve as a building block for novel drugs, particularly due to its ability to efficiently explore pharmacophore space and contribute to the three-dimensional coverage of molecules.
Material Science
In material science, 1-Isopropyl-3-pyrrolidinone hydrochloride can be utilized in the synthesis of biomedical materials, electronic materials, and energy materials. Its robust chemical structure can be incorporated into polymers or coatings to enhance durability or to impart specific electronic properties.
Chemical Synthesis
This compound is also valuable in chemical synthesis as a reagent or catalyst . Its isopropyl group may facilitate certain reactions by stabilizing transition states or intermediates, thus improving yields and selectivity in synthetic pathways.
Chromatography
In chromatographic applications, 1-Isopropyl-3-pyrrolidinone hydrochloride could be used to modify stationary phases . Its unique interactions with various analytes can help in the separation of complex mixtures, enhancing the resolution and sensitivity of analytical methods.
Analytical Chemistry
As an analytical reagent, 1-Isopropyl-3-pyrrolidinone hydrochloride may be involved in the development of new assays or detection methods . Its structural properties can be exploited to bind selectively to certain analytes, which is crucial in the design of sensors or diagnostic tools.
Biological Studies
The pyrrolidine ring is known for its presence in bioactive molecules with target selectivity . Therefore, 1-Isopropyl-3-pyrrolidinone hydrochloride can be used in biological studies to synthesize analogs of naturally occurring compounds or to design probes for understanding biological pathways.
Pharmacophore Modeling
In computational chemistry, this compound can be used in pharmacophore modeling to identify molecular features responsible for biological activity . Its diverse stereochemistry allows for the exploration of different conformations in silico, aiding in the design of more effective drugs.
Stereoselective Synthesis
Lastly, the stereogenicity of the pyrrolidine ring in 1-Isopropyl-3-pyrrolidinone hydrochloride makes it a valuable chiral building block for stereoselective synthesis . It can be used to create enantiomerically pure compounds, which is essential for the development of drugs with fewer side effects and better efficacy.
properties
IUPAC Name |
1-propan-2-ylpyrrolidin-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-6(2)8-4-3-7(9)5-8;/h6H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPWTCPMVAFQPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(=O)C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropylpyrrolidin-3-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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